LC-MS Quantitative Sensitivity Comparison: Impurity A LOQ Versus Impurities C and D
In a validated LC-MS method for simultaneous determination of three caspofungin impurities, Impurity A demonstrated a limit of quantitation (LOQ) of 31.8 ng·mL⁻¹ at a signal-to-noise ratio of 10, which is approximately 4.5-fold higher than Impurity C (6.99 ng·mL⁻¹) and 2-fold higher than Impurity D (15.5 ng·mL⁻¹) under identical chromatographic conditions [1]. This indicates that Impurity A requires higher analytical sensitivity for accurate quantification compared to other co-eluting impurities.
| Evidence Dimension | Limit of quantitation (LOQ, S/N=10) in LC-MS analysis |
|---|---|
| Target Compound Data | 31.8 ng·mL⁻¹ |
| Comparator Or Baseline | Impurity C: 6.99 ng·mL⁻¹; Impurity D: 15.5 ng·mL⁻¹ |
| Quantified Difference | 4.55× higher LOQ versus Impurity C; 2.05× higher LOQ versus Impurity D |
| Conditions | Waters CORTECS® C18+ column (4.6 mm×150 mm, 2.7 μm); mobile phase: 0.1% formic acid-H₂O (A) and 0.1% formic acid-CH₃CN (B); ESI-positive ion mode for Impurities A and C; correlation coefficient r ≥ 0.999 for all three impurities; average recoveries 100.5% (A), 104.1% (C), 105.2% (D) with RSD < 4% (n=6) |
Why This Matters
This quantitative difference mandates impurity-specific calibration curves and method sensitivity validation for Impurity A; using Impurity C or D as a surrogate reference standard would result in underestimation of Impurity A content, potentially compromising batch release decisions and ICH Q3A compliance.
- [1] ZHANG Yongjun, LIANG Ziqi, GUO Yongzheng, ZHU Yonghua, ZHOU Wenwu, WANG Shufang. Simultaneous Determination of Three Impurities in Caspofungin Acetate by LC-MS. Chinese Journal of Modern Applied Pharmacy, 2023, 40(24): 3418-3422. DOI: 10.13748/j.cnki.issn1007-7693.20231194 View Source
